2-(4-fluorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone
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Overview
Description
2-(4-fluorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone is a synthetic organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of a fluorobenzyl group and a styryl group attached to a dihydropyridazinone core
Preparation Methods
The synthesis of 2-(4-fluorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides and suitable nucleophiles.
Styryl Group Addition: The styryl group can be added through a Heck reaction, where a styrene derivative is coupled with the pyridazinone core in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-(4-fluorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(4-fluorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound may be used in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone involves its interaction with molecular targets and pathways within biological systems. The fluorobenzyl and styryl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-(4-fluorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone can be compared with other similar compounds, such as:
2-(4-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone: Similar structure but with a chlorine atom instead of fluorine.
2-(4-methylbenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone: Similar structure but with a methyl group instead of fluorine.
2-(4-nitrobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone: Similar structure but with a nitro group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c20-17-9-6-16(7-10-17)14-22-19(23)13-12-18(21-22)11-8-15-4-2-1-3-5-15/h1-11H,12-14H2/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPQIFPCIQSZFH-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(N=C1/C=C/C2=CC=CC=C2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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